molecular formula C15H23N5O3 B2931542 N-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide CAS No. 2034582-45-9

N-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide

Cat. No.: B2931542
CAS No.: 2034582-45-9
M. Wt: 321.381
InChI Key: HYDKWAIGSJBBEK-UHFFFAOYSA-N
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Description

N-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide is a complex organic compound that features a pyrazine ring, a piperidine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 3-(dimethylamino)pyrazine with a piperidine derivative under specific conditions to form the intermediate compound. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents like toluene and catalysts such as iodine or tert-butyl hydroperoxide (TBHP) to promote the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

N-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazine and piperidine derivatives, such as:

Uniqueness

What sets N-(2-(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2-[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-2-oxoethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c1-11(21)18-9-13(22)20-8-4-5-12(10-20)23-15-14(19(2)3)16-6-7-17-15/h6-7,12H,4-5,8-10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDKWAIGSJBBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(=O)N1CCCC(C1)OC2=NC=CN=C2N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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